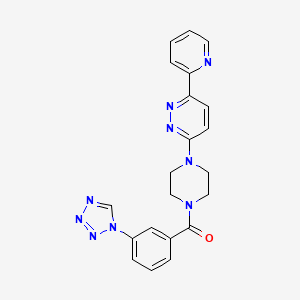

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound, characterized by the presence of a tetrazole ring, a pyridazine ring, and a piperazine ring within its structure

Mechanism of Action

Target of action

The compound contains a tetrazole group, a pyridazine group, and a piperazine group. These groups are often found in bioactive compounds and can interact with various biological targets. For example, tetrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . Pyridazine derivatives have been used in the synthesis of various drugs . Piperazine derivatives have been found to have a wide range of biological activities .

Mode of action

The mode of action of this compound would depend on its specific targets. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes. If it targets a receptor, it might either activate or inhibit the receptor, leading to changes in cell signaling .

Biochemical pathways

The affected pathways would depend on the compound’s specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the functioning of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors, including its chemical structure and the characteristics of the biological system it interacts with. For example, the presence of the piperazine group might influence the compound’s absorption and distribution .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of the environment, as this could influence the compound’s ionization state .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves a series of intricate organic reactions, often starting with the preparation of key intermediates. Typically, this might involve the functionalization of a phenyl ring with a tetrazole moiety, followed by subsequent coupling reactions with pyridazinyl piperazine derivatives under carefully controlled conditions to ensure high yields and purity.

Industrial Production Methods: Scaling up the synthesis for industrial production necessitates optimization of the reaction conditions. This often involves using efficient catalysts, selecting appropriate solvents, and maintaining precise temperature and pressure control to facilitate the large-scale production while minimizing environmental impact and ensuring cost-effectiveness.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, which may lead to the formation of various oxidized derivatives depending on the reagents and conditions used.

Reduction: The presence of multiple nitrogen-containing rings allows for selective reduction processes that can modify the electronic properties of the compound.

Substitution: Both electrophilic and nucleophilic substitution reactions are feasible, enabling further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Halogenating agents for electrophilic substitution, organometallic reagents for nucleophilic substitution.

Major Products: The major products formed from these reactions include various functionalized derivatives that retain the core structure of the original compound while introducing new functional groups that may enhance or modify its properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: Researchers are exploring its potential as a biochemical probe due to its ability to interact with specific biological targets, making it useful in studying enzyme functions and cell signaling pathways.

Medicine: In the medical field, its unique structure suggests potential pharmaceutical applications, including the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: Industrial applications include its use as an intermediate in the synthesis of advanced materials and as a potential additive in various chemical processes to improve performance and efficiency.

Comparison with Similar Compounds

(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone

These similar compounds share the core structural elements but differ in the position or type of substituents, leading to variations in their chemical and biological properties.

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone , with the CAS number 1257545-96-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships, and biological evaluations based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N9O |

| Molecular Weight | 413.445 g/mol |

| IUPAC Name | [4-(6-pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl-[3-(tetrazol-1-yl)phenyl]methanone |

| CAS Number | 1257545-96-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole and piperazine moieties. The process usually requires careful control of reaction conditions to ensure high yields and purity.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, similar to the compound , exhibit significant antibacterial properties against Gram-positive bacteria. For instance, studies have shown that related compounds demonstrate activity against Staphylococcus aureus and other pathogenic bacteria . The incorporation of tetrazole and pyridazine rings is believed to enhance this activity due to their ability to interact with bacterial enzymes.

Antitubercular Activity

A study focused on piperazine derivatives highlighted their effectiveness against Mycobacterium tuberculosis . The presence of lipophilic groups in the structure was linked to improved activity against various mycobacterial strains . While specific data on the compound's antitubercular activity is limited, its structural similarity suggests potential effectiveness.

Enzyme Inhibition

Compounds featuring piperazine and tetrazole moieties have been evaluated for their inhibitory effects on various enzymes. For example, some studies have reported that related structures can act as inhibitors of monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels . This suggests potential neuropharmacological applications for the compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to:

- Tetrazole Ring : Enhances solubility and biological interaction.

- Pyridazine and Piperazine Moieties : Contribute to binding affinity with target proteins.

- Phenyl Group : Increases lipophilicity, enhancing cell membrane permeability.

Study 1: Antibacterial Evaluation

In a recent study examining related compounds, derivatives were tested against a range of bacterial strains. The results indicated that modifications in the piperazine ring significantly affected antibacterial potency, with some compounds achieving MIC values as low as 0.5 µg/mL against resistant strains .

Study 2: Neuropharmacological Potential

Another investigation explored the neuropharmacological effects of tetrazole-containing compounds, revealing that certain derivatives exhibited promising MAO inhibitory activity, suggesting potential in treating mood disorders .

Properties

IUPAC Name |

[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N9O/c31-21(16-4-3-5-17(14-16)30-15-23-26-27-30)29-12-10-28(11-13-29)20-8-7-19(24-25-20)18-6-1-2-9-22-18/h1-9,14-15H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONALLSKCNZLLBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.